2-Bromo-4-chloro-5-iodopyridine
Overview
Description
“2-Bromo-4-chloro-5-iodopyridine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be used to develop fluorescent compounds and is also a useful reagent for investigating the structure/activity relationships of non-nucleoside adenosine kinase inhibitors .
Synthesis Analysis
While specific synthesis methods for “2-Bromo-4-chloro-5-iodopyridine” were not found, a related compound “5-bromo-2-chloro-4-fluoro-3-iodopyridine” has been synthesized using halogen dance reactions .Molecular Structure Analysis
The molecular formula of “2-Bromo-4-chloro-5-iodopyridine” is C5H3BrIN . The average mass is 283.892 Da and the monoisotopic mass is 282.849335 Da .Chemical Reactions Analysis
While specific chemical reactions involving “2-Bromo-4-chloro-5-iodopyridine” were not found, it’s worth noting that heteroaryl halides like this compound are often used in Suzuki–Miyaura cross-coupling reactions . These reactions are widely used for heteroarene elaboration with C–C bond formation, particularly in a pharmaceutical discovery chemistry setting .Physical And Chemical Properties Analysis
“2-Bromo-4-chloro-5-iodopyridine” is a white crystalline solid . It has a melting point of 121-123 °C (lit.) . The density is predicted to be 2.347±0.06 g/cm3 .Scientific Research Applications
Application 1: Copper-catalyzed selective C–N bond formation
- Summary of the Application : This research focuses on the copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine . The study is significant because numerous pyridine-derived compounds, isolated from natural sources, possess a broad spectrum of therapeutic activity, such as antibacterial, antiviral, anticancer, antifungal as well as anti-inflammatory .
- Methods of Application : The method involves a copper-catalyzed 1,2-diol amination at the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridine . Selective amination preferably at C-5 in 2-bromo-5-iodopyridine was achieved under the same conditions . The selective, generally mild and economical coupling reaction at C-5 position described herein could be achieved with amines, heterocycles and amides .
- Results or Outcomes : The study provided excellent yields. The selective and efficient synthesis of aminopyridines containing unprotected amino, hydroxyl or bromo groups at the C-2 position is still challenging, thus limiting its scope for various substrates .
Application 2: Synthesis of Fluorescent Compounds
- Summary of the Application : 2-Bromo-5-iodopyridine can be used to develop fluorescent compounds . These compounds are often used in various fields such as biochemistry and medicine for imaging and sensing applications.
- Methods of Application : The specific methods of synthesis would depend on the type of fluorescent compound being produced. Generally, it involves the reaction of 2-Bromo-5-iodopyridine with other reagents under controlled conditions .
- Results or Outcomes : The outcome is the production of fluorescent compounds. The specific properties and applications of these compounds would depend on their structure and the other components used in their synthesis .
Application 3: Investigation of Structure/Activity Relationships
- Summary of the Application : 2-Bromo-5-iodopyridine is a useful reagent for investigating the structure/activity relationships of non-nucleoside adenosine kinase inhibitors . These inhibitors have potential therapeutic applications in various diseases.
- Methods of Application : The specific methods would involve the use of 2-Bromo-5-iodopyridine in the synthesis of various non-nucleoside adenosine kinase inhibitors, followed by testing of these compounds to determine their activity and the relationship between their structure and activity .
- Results or Outcomes : The results would provide valuable information about the structure/activity relationships of these inhibitors, which could guide the development of more effective therapeutic agents .
Application 4: Synthesis of Pyridine Alkaloids
- Summary of the Application : 3-Iodopyridine, which can be synthesized using 2-Bromo-4-chloro-5-iodopyridine, is used in the synthesis of pyridine alkaloids . These alkaloids have various applications in medicinal chemistry.
- Methods of Application : The synthesis involves attaching a functional group containing iodine to the third carbon position of the pyridine ring .
- Results or Outcomes : The outcome is the production of pyridine alkaloids, such as theonelladins C, niphatesine C, xestamine D and theonelladins D .
Application 5: Production of Human NAD±Dependent, 15-Hydroxyprostaglandin Dehydrogenase Inhibitors
- Summary of the Application : 2-Iodopyridine, which can be produced using 2-Bromo-4-chloro-5-iodopyridine, is frequently used in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .
- Methods of Application : The production involves iodizing pyridine at the carbon number 2 position .
- Results or Outcomes : The outcome is the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .
Application 6: Agrochemicals and Dyestuff Production
- Summary of the Application : 2-Bromo-4-chloro-5-iodopyridine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals and dyestuff .
- Methods of Application : The specific methods would depend on the type of agrochemical or dyestuff being produced .
- Results or Outcomes : The outcome is the production of various agrochemicals and dyestuffs .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-4-chloro-5-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-5-1-3(7)4(8)2-9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDUEIACPFVIJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744292 | |
Record name | 2-Bromo-4-chloro-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-5-iodopyridine | |
CAS RN |
1364663-37-5 | |
Record name | 2-Bromo-4-chloro-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.